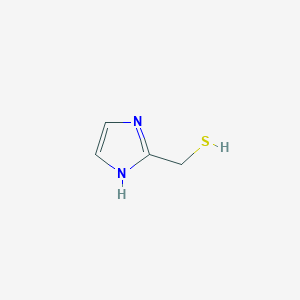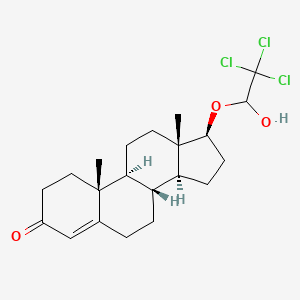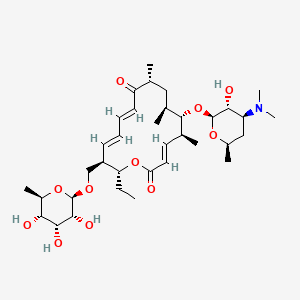
Mycinamicin VI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycinamicin VI is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 6-deoxysugar 6-deoxyallose.
Aplicaciones Científicas De Investigación
Gene Targeting and Biosynthesis : Mycinamicin VI plays a crucial role in the biosynthesis of macrolide antibiotics. Studies have shown that specific genes like mycE and mycF are involved in the methylation of mycinamicin VI, critical for its biosynthesis in Micromonospora griseorubida. Disruption of these genes affects the production of other mycinamicins, demonstrating the interplay of genetic factors in antibiotic biosynthesis (Tsukada et al., 2010).
Enzymatic Function Analysis : Research has delved into understanding the enzymatic functions involved in mycinamicin biosynthesis. For instance, the in vitro function of O-methyltransferases, MycE and MycF, has been characterized, providing insights into the enzymatic pathways that lead to the production of mycinamicin VI and other related antibiotics (Li et al., 2009).
Engineering of Polyketide Synthases : Studies have targeted the inactivation and modification of polyketide synthases in Micromonospora griseorubida to explore the production of mycinamicin and its variants. These approaches provide valuable insights into the potential for creating new macrolide antibiotics through genetic and enzymatic engineering (Anzai et al., 2004).
Cytochrome P450 Enzymes in Biosynthesis : The roles of cytochrome P450 enzymes in the biosynthesis of mycinamicin are significant. Research has identified specific enzymes like MycCI and MycG, which are involved in various stages of mycinamicin VI biosynthesis. This understanding aids in the exploration of enzyme-based biocatalysis for producing complex natural products (Anzai et al., 2012).
Biocatalysis and Structural Studies : Structural analysis of enzymes like MycCI and MycG, which are involved in mycinamicin biosynthesis, has provided deep insights into the mechanisms of these enzymes. Such studies are crucial for understanding how these enzymes can be utilized or modified for biocatalytic applications (DeMars et al., 2016).
Combinatorial Biosynthesis : Genetic engineering techniques have been employed to produce variants of mycinamicin, such as by introducing biosynthetic genes into different microbial strains. This approach is instrumental in creating novel natural products with potentially enhanced or varied bioactive properties (Iizaka et al., 2014).
Propiedades
Nombre del producto |
Mycinamicin VI |
|---|---|
Fórmula molecular |
C35H57NO11 |
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
Clave InChI |
ORPUAOXOPLNKNG-GEUQSOIWSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O |
SMILES canónico |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

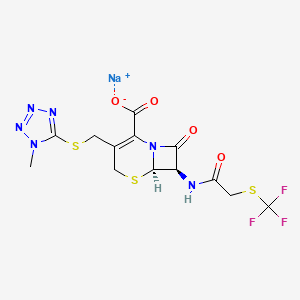
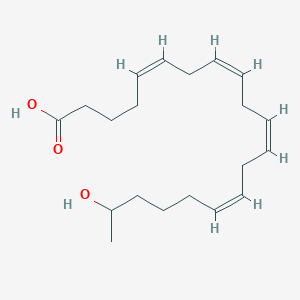
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)
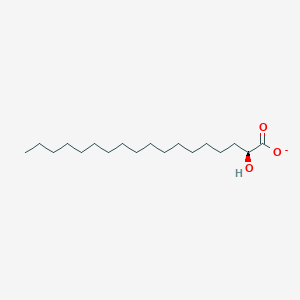
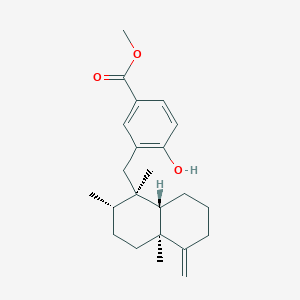

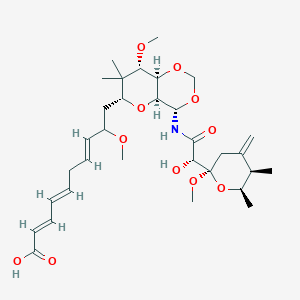
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)
